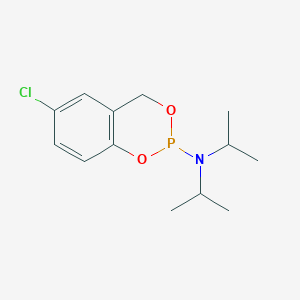
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
Vue d'ensemble
Description
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is a chemical compound with the molecular formula C13H19ClNO2P and a molecular weight of 287.72 g/mol . It is known for its use in the synthesis of nucleotide 5’-O-triphosphates and other nucleic acid derivatives . The compound is typically a white to almost white powder and is stored under inert gas conditions to prevent decomposition .
Mécanisme D'action
Target of Action
The primary target of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is the 5’-end of the DMT-off oligonucleotide . This compound is used in the synthesis of nucleotide 5’-O-Triphosphates , which are key components of DNA and RNA and play crucial roles in cellular energy transfer.
Mode of Action
This compound interacts with its target by coupling to the 5’-end of the DMT-off oligonucleotide . This process involves the formation of a 5’-phosphite, which is then oxidized using the same oxidizing reagent used in standard oligonucleotide synthesis . This leads to the formation of support-bonded 5’-cyclo Sal-oligonucleotides .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of nucleotide 5’-O-Triphosphates . The compound’s action results in the formation of support-bonded 5’-cyclo Sal-oligonucleotides , which are important intermediates in the synthesis of nucleotide 5’-O-Triphosphates .
Pharmacokinetics
Given its use in the synthesis of nucleotide 5’-o-triphosphates , it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the presence of functional groups, and its physicochemical properties.
Result of Action
The action of this compound results in the formation of support-bonded 5’-cyclo Sal-oligonucleotides . These are important intermediates in the synthesis of nucleotide 5’-O-Triphosphates , which are key components of DNA and RNA and play crucial roles in cellular energy transfer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture, and it decomposes upon heating . Therefore, it should be stored under inert gas at a temperature between 0-10°C . These conditions help to maintain the compound’s stability and efficacy.
Analyse Biochimique
Biochemical Properties
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is known for its role in the phosphorylation of nucleotides. It interacts with enzymes such as kinases and phosphatases, which are responsible for adding or removing phosphate groups from molecules . The compound is also involved in the synthesis of oligonucleotides, where it is coupled to the 5’-end of the DMT-off oligonucleotide. The oxidation of the formed 5’-phosphite using standard oxidizing reagents leads to support-bonded 5’-cyclo Sal-oligonucleotides .
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with kinases and phosphatases can alter the phosphorylation status of various proteins, thereby modulating their activity and function . This can lead to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a phosphorylating reagent, facilitating the transfer of phosphate groups to target molecules . This process involves the formation of a phosphite intermediate, which is then oxidized to form a stable phosphate bond. The compound can also inhibit or activate enzymes by altering their phosphorylation status, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under inert gas conditions and should be stored at low temperatures to prevent degradation . Over time, the stability of the compound can be affected by exposure to air, moisture, and heat, which can lead to its decomposition . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, it can lead to adverse effects such as skin and eye irritation . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide synthesis. It interacts with enzymes such as kinases and phosphatases, which play a role in the phosphorylation and dephosphorylation of nucleotides . The compound can affect metabolic flux and metabolite levels by altering the phosphorylation status of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, as it interacts with different biomolecules in various subcellular environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite involves the reaction of 5-chlorosaligenin with N,N-diisopropylphosphoramidous dichloride under controlled conditions . The reaction is typically carried out in an anhydrous solvent such as dichloromethane, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere to ensure high yield and purity . The compound is then packaged under inert gas and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include iodine and pyridine.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphoramidate derivatives and substituted phosphoramidites, which are useful intermediates in the synthesis of nucleic acid analogs .
Applications De Recherche Scientifique
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Nucleotide Synthesis: It is used as a phosphorylating reagent in the synthesis of nucleotide 5’-O-triphosphates.
Nucleic Acid Research: The compound is employed in the synthesis of oligonucleotides and other nucleic acid derivatives.
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents targeting nucleic acid pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chlorosaligenyl-N,N-diisopropylphosphoramidous dichloride: A precursor in the synthesis of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite.
6-Chloro-N,N-diisopropyl-4H-benzo[d][1,3,2]dioxaphosphinin-2-amine: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure that allows it to act as an efficient phosphorylating agent in the synthesis of nucleotide derivatives . Its stability under inert conditions and its reactivity with various nucleophiles make it a valuable compound in nucleic acid research and drug development .
Propriétés
IUPAC Name |
6-chloro-N,N-di(propan-2-yl)-4H-1,3,2-benzodioxaphosphinin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClNO2P/c1-9(2)15(10(3)4)18-16-8-11-7-12(14)5-6-13(11)17-18/h5-7,9-10H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPWJYRCWIYHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P1OCC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClNO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620086-77-2 | |
| Record name | 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



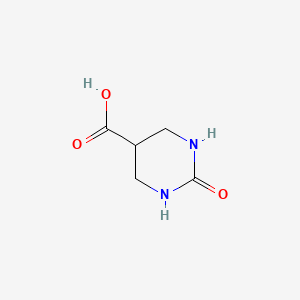
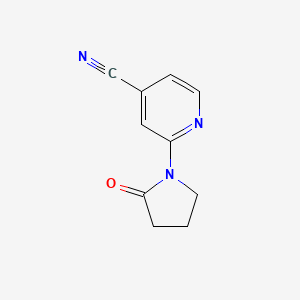
![2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1472602.png)

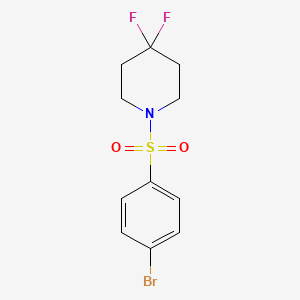
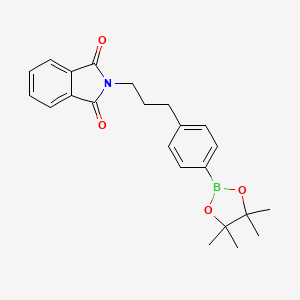
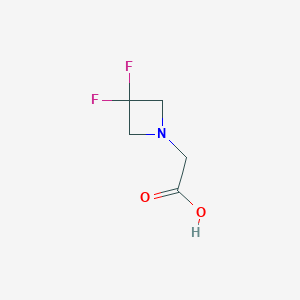
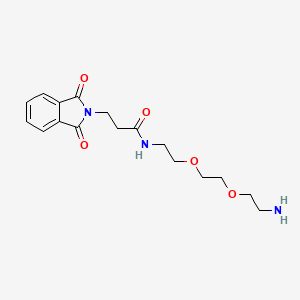

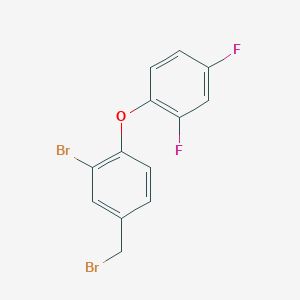
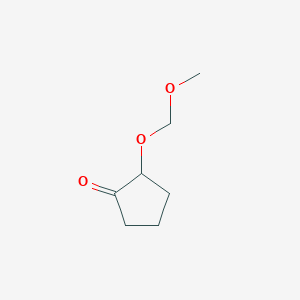
![methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate](/img/structure/B1472615.png)
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile](/img/structure/B1472620.png)
